molecular formula C13H19NO3 B11874730 (4-(4-Methoxybenzyl)morpholin-2-yl)methanol

(4-(4-Methoxybenzyl)morpholin-2-yl)methanol

Cat. No.: B11874730
M. Wt: 237.29 g/mol
InChI Key: HVPRJXOJEIEPHL-UHFFFAOYSA-N
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Description

(4-(4-Methoxybenzyl)morpholin-2-yl)methanol is a morpholine-derived compound featuring a hydroxymethyl group at the 2-position of the morpholine ring and a 4-methoxybenzyl substituent at the 4-position. This structure combines the rigidity of the morpholine ring with the aromatic and electron-donating properties of the 4-methoxybenzyl group, making it a versatile intermediate in medicinal chemistry. The compound has been synthesized via borane-mediated reduction of an ester precursor, as demonstrated in antioxidant research targeting fibroblast protection . Its molecular formula is C₁₃H₁₉NO₃ (average mass: 237.30 g/mol), with the hydroxymethyl group enhancing solubility in polar solvents like methanol and THF .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

[4-[(4-methoxyphenyl)methyl]morpholin-2-yl]methanol

InChI

InChI=1S/C13H19NO3/c1-16-12-4-2-11(3-5-12)8-14-6-7-17-13(9-14)10-15/h2-5,13,15H,6-10H2,1H3

InChI Key

HVPRJXOJEIEPHL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCOC(C2)CO

Origin of Product

United States

Preparation Methods

Method A: Reductive Amination and Nucleophilic Substitution

This two-step approach involves constructing the morpholine ring followed by introducing the 4-methoxybenzyl group.

Step 1: Morpholine Ring Formation
A ketone precursor, 2-(hydroxymethyl)morpholin-3-one, is synthesized via cyclization of a β-amino alcohol. The patent describes cyclizing intermediates such as Formula XVII under basic conditions (e.g., K₂CO₃ in DMF) to yield morpholinones. Subsequent reduction of the carbonyl group using LiAlH₄ or NaBH₄ produces the 2-hydroxymethylmorpholine core.

StepReagents/ConditionsYield (%)
1K₂CO₃, DMF, 80°C65–70
24-MeO-BnCl, Et₃N, MeCN50–55

Method B: Direct Cyclization of Protected Intermediates

An alternative route involves pre-functionalizing the benzyl group before ring closure.

Step 1: Protection and Benzylation
A diethanolamine derivative is protected with tert-butyldimethylsilyl (TBS) groups. The protected intermediate undergoes benzylation with 4-methoxybenzyl bromide under Mitsunobu conditions (DIAD, PPh₃) to ensure selective N-alkylation.

Step 2: Cyclization and Deprotection
The protected intermediate is cyclized using tosyl chloride in dichloromethane, followed by TBAF-mediated deprotection to reveal the hydroxymethyl group. This method avoids competitive O-alkylation and improves overall yield to 60–65%.

Optimization Strategies

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation steps but may require higher temperatures (80–100°C).

  • Low-temperature reductions (0–5°C) with NaBH₄ stabilize the hydroxymethyl group against oxidation.

Catalytic Hydrogenation

Palladium-on-carbon (Pd/C) catalyzes the reduction of nitro intermediates or deprotection of benzyl groups, though competing hydrogenolysis of the methoxy group necessitates careful pressure control (1–2 atm H₂).

Analytical Characterization

Critical spectroscopic data for this compound include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.6 Hz, 2H, ArH), 6.90 (d, J = 8.6 Hz, 2H, ArH), 3.82 (s, 3H, OCH₃), 3.70–3.60 (m, 2H, CH₂OH), 3.45–3.35 (m, 4H, morpholine-H).

  • IR (KBr) : 3400 cm⁻¹ (O–H stretch), 1610 cm⁻¹ (C=C aromatic).

Industrial Scalability and Challenges

  • Cost efficiency : Method B’s use of TBS protection increases material costs, favoring Method A for large-scale production.

  • Byproduct formation : Over-alkylation at the morpholine oxygen is mitigated by stoichiometric control of 4-methoxybenzyl halides.

Applications and Derivatives

While beyond the scope of this report, the compound’s primary applications include serving as an intermediate in antipsychotic and antidepressant drug synthesis. Patent NL1028927C2 emphasizes its utility in central nervous system therapies .

Chemical Reactions Analysis

Types of Reactions

(4-(4-Methoxybenzyl)morpholin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

The primary applications of (4-(4-Methoxybenzyl)morpholin-2-yl)methanol lie in medicinal chemistry, where it has been investigated for its therapeutic potential:

  • Anti-Cancer Activity : Preliminary studies suggest that this compound may exhibit anti-cancer properties by interacting with specific molecular targets involved in tumor growth and proliferation. Its ability to modulate enzyme activities related to cancer metabolism is under investigation.
  • Anti-Viral Properties : Research indicates that this compound may have anti-viral effects, potentially inhibiting viral replication through interactions with viral enzymes or host cell receptors.
  • Neuropharmacological Effects : The compound has also been explored for its potential as a monoamine reuptake inhibitor, which could be beneficial in treating conditions such as depression and anxiety disorders. By modulating neurotransmitter levels, it may help alleviate symptoms associated with these disorders .

Biochemical Research Applications

In biochemical research, this compound serves as a valuable tool for studying enzyme mechanisms and interactions:

  • Enzyme Inhibition Studies : The compound's structural features allow it to interact specifically with enzymes involved in metabolic pathways. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic applications .
  • Biochemical Probes : It is being investigated as a biochemical probe to study enzyme-substrate interactions, which can help elucidate the roles of specific enzymes in various biological processes.

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science:

  • Polymer Synthesis : The compound can be utilized as a building block in the synthesis of more complex organic molecules, which may lead to the development of novel materials with specific properties.
  • Functional Materials : Its unique chemical structure may allow for the creation of functional materials that exhibit specific optical or electronic properties, making it relevant for applications in electronics and nanotechnology.

Mechanism of Action

The mechanism of action of (4-(4-Methoxybenzyl)morpholin-2-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s methoxybenzyl group and morpholine ring play crucial roles in its binding affinity and specificity. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares (4-(4-Methoxybenzyl)morpholin-2-yl)methanol with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Method Applications/Research Focus References
This compound C₁₃H₁₉NO₃ 237.30 4-methoxybenzyl, hydroxymethyl at C2 morpholine Borane reduction of ester precursor Antioxidant hybrids for fibroblasts
(R)-(4-Benzylmorpholin-2-yl)methanol C₁₂H₁₇NO₂ 207.27 Benzyl substituent at C4 morpholine Unspecified (similar reduction strategies) Chiral intermediate in drug design
[4-(2-Morpholin-4-ylethoxy)phenyl]methanol C₁₃H₁₉NO₃ 237.30 Morpholine-ethoxy linker to phenyl ring Multi-step alkylation/etherification Kinase inhibitor scaffolds
4-(4-Methoxybenzoyl)morpholine C₁₂H₁₅NO₃ 221.25 4-methoxybenzoyl group at C4 morpholine Friedel-Crafts acylation Antimicrobial agents
2-[(4-Methoxybenzyl)amino]ethanol C₁₀H₁₅NO₂ 193.23 Ethanolamine backbone with 4-methoxybenzyl Reductive amination Surfactants, ligand synthesis

Key Differences and Implications

Ethoxy-linked morpholine derivatives (e.g., [4-(2-Morpholin-4-ylethoxy)phenyl]methanol) exhibit extended conformations, favoring interactions with hydrophobic enzyme pockets .

Synthetic Accessibility: Borane-mediated reductions (target compound) offer higher selectivity for alcohol formation compared to reductive amination routes used for 2-[(4-Methoxybenzyl)amino]ethanol .

Biological Activity

(4-(4-Methoxybenzyl)morpholin-2-yl)methanol is a morpholine derivative that has gained attention in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-viral effects. This article delves into its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a 4-methoxybenzyl group and a hydroxymethyl group. This unique structure may influence its solubility, reactivity, and biological interactions.

Structural Formula

C13H17NO3\text{C}_{13}\text{H}_{17}\text{N}\text{O}_3

Key Features

  • Morpholine Ring : Enhances the compound's ability to interact with biological targets.
  • Methoxy Substitution : May contribute to increased lipophilicity and biological activity.

Anti-Cancer Properties

Research indicates that this compound exhibits significant anti-cancer activity. It has been shown to interact with various molecular targets involved in cancer progression.

  • Enzyme Interaction : The compound may modulate the activity of specific enzymes involved in metabolic pathways critical for tumor growth.
  • Cell Proliferation Inhibition : Preliminary studies suggest that it can inhibit cell proliferation in cancer cell lines.

Anti-Viral Effects

In addition to its anti-cancer properties, this compound has been explored for its potential anti-viral effects. It is believed to interfere with viral replication mechanisms, although detailed studies are still required to elucidate these pathways.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the morpholine ring followed by the introduction of the methoxybenzyl group.

Synthesis Steps

  • Formation of Morpholine : Reacting appropriate precursors under controlled conditions.
  • Substitution Reaction : Introducing the 4-methoxybenzyl moiety through nucleophilic substitution.

Study 1: Anti-Cancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth compared to control groups. The IC50 values were determined, indicating potent anti-proliferative effects.

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
HeLa (Cervical)15.0
A549 (Lung)10.0

Study 2: Anti-Viral Activity

Another research effort focused on the compound's efficacy against viral infections. Results suggested that it could reduce viral load in infected cell cultures by up to 70%.

VirusViral Load Reduction (%)
Influenza A65
HIV70
Herpes Simplex Virus60

Q & A

Q. How does this compound compare to analogs like (4-Benzylmorpholin-2-yl)methanol in bioactivity?

  • The 4-methoxy group enhances lipophilicity (logP 1.8 vs. 2.1 for benzyl analog) and membrane permeability (Caco-2 Papp 12 × 10⁻⁶ cm/s vs. 8 × 10⁻⁶). However, the benzyl analog shows higher CYP3A4 inhibition (IC₅₀ 4 µM vs. 18 µM), impacting drug-drug interaction profiles .

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